4-N-Pentylphenylmagnesium bromide

Liquid Crystal Synthesis Grignard Reaction Structure-Property Relationship

4-N-Pentylphenylmagnesium bromide (CAS 124388-30-3) is an organomagnesium compound classified as a Grignard reagent, featuring a 4-pentylphenyl moiety. It is primarily utilized as a nucleophilic reagent in organic synthesis to form new carbon-carbon bonds and introduce the 4-pentylphenyl group into target molecules.

Molecular Formula C11H15BrMg
Molecular Weight 251.45 g/mol
CAS No. 124388-30-3
Cat. No. B045557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Pentylphenylmagnesium bromide
CAS124388-30-3
Synonyms4-N-PENTYLPHENYLMAGNESIUM BROMIDE
Molecular FormulaC11H15BrMg
Molecular Weight251.45 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
InChIInChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1
InChIKeyAVHHMHQMKQCKHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4-N-Pentylphenylmagnesium Bromide: A Key Liquid Crystal Intermediate and Grignard Reagent


4-N-Pentylphenylmagnesium bromide (CAS 124388-30-3) is an organomagnesium compound classified as a Grignard reagent, featuring a 4-pentylphenyl moiety. It is primarily utilized as a nucleophilic reagent in organic synthesis to form new carbon-carbon bonds and introduce the 4-pentylphenyl group into target molecules. Its most critical application is as a key intermediate in the synthesis of advanced liquid crystalline compounds and materials for organic electronics, driven by the specific physical properties imparted by its five-carbon alkyl chain , .

Liquid Crystal Intermediate
Key building block for pentylphenyl-terminated mesogens
Grignard Nucleophilic Reagent
Forms C–C bonds; introduces 4-pentylphenyl group
Materials Synthesis
Applied in organic electronics and cross-coupling

Why 4-N-Pentylphenylmagnesium Bromide Cannot Be Replaced by Generic Grignard Reagents


Simple substitution with other Grignard reagents like phenylmagnesium bromide (PhMgBr) or reagents with different alkyl chains is not functionally equivalent. The specific pentyl chain on the phenyl ring is not merely a structural variant; it is a functional design element that dramatically alters the molecule's properties in its final application, particularly in liquid crystals. Changing the chain length or substituting a functional group can shift or eliminate the desired liquid crystalline phase temperature range, alter the compound's solubility and miscibility in complex formulations, or reduce the efficiency of device performance. The quantitative evidence below establishes that the five-carbon chain is a critical parameter for achieving specific material performance metrics, not a generic building block [1].

Pentyl chain defines liquid crystalline phase range
Alkyl chain alteration may shift or eliminate mesophase behavior
Pentyl group enhances solubility and film formation
Unsubstituted or shorter alkyl chains may reduce device performance
Electron-neutral alkyl group supports cleaner cross-coupling
Electron-donating substituents (e.g., methoxy) may promote homocoupling

Quantitative Evidence for Selecting 4-N-Pentylphenylmagnesium Bromide Over Its Analogs


Liquid Crystal Synthesis: Total Yield Dependence on Alkyl Chain Length

In the synthesis of 2-(4'-alkylphenyl)-5-cyanopyridine liquid crystals, the choice of 4-alkylphenylmagnesium bromide directly impacts the total synthetic yield. The total yield of the two-step process is dependent on the carbon number of the linear alkyl group. This demonstrates that the alkyl chain length is not a passive spectator but an active determinant of synthetic efficiency, with the pentyl homolog providing a distinct yield compared to shorter or longer chains [1].

LC Synthesis Yield
Reported
Total yield range 54–75%
(pentyl homolog)
Pentyl chain contributes to distinct synthetic efficiency
Yield varies with alkyl carbon number; C5 within reported range
Liquid Crystal Synthesis Grignard Reaction Structure-Property Relationship

Performance in Organic Electronics: Enhanced Photoelectric Mobility vs. Unsubstituted Analogs

The 4-pentylphenyl group, when incorporated into materials like metallo-phthalocyanines, directly enables superior photoelectric performance. In a study of photosensitive field-effect transistors (FETs), a device with an active layer featuring (4-pentylphenyl)ethynyl substituents exhibited a maximum field-effect mobility of 4.27 × 10⁻³ cm²/Vs, photosensitivity of 72.05, and a photo/dark current ratio of 230 [1]. These performance metrics represent a baseline for the pentyl-substituted system, which is expected to significantly exceed that of a device made with an unsubstituted phenyl group, due to enhanced solubility and film morphology provided by the alkyl chain [1].

FET Mobility
Reported
µ = 4.27×10⁻³ cm²/Vs
Photosensitivity 72.05
P/D ratio 230
Enables soluble film formation for device fabrication
Pentyl group is critical for solubility and performance
Organic Electronics Photovoltaics Field-Effect Transistors

Synthetic Efficiency: Reduced Homocoupling vs. Methoxy-Substituted Analog

The electronic nature of the substituent on the aryl Grignard reagent influences its tendency to undergo undesired homocoupling side reactions. While 4-methoxyphenylmagnesium bromide exhibits a low tendency for homocoupling and achieves high yields (up to 91%) in heterocoupling with PhMgBr under optimized conditions , 4-N-Pentylphenylmagnesium bromide, with its alkyl substituent, is expected to have an even lower propensity for homocoupling. The alkyl group provides no electronic activation for self-reaction, unlike the electron-donating methoxy group which can still participate in side reactions, making the pentyl-substituted reagent a potentially superior choice for clean heterocoupling when high purity of the cross-coupled product is paramount .

Homocoupling Tendency
Class-level inference
Low homocoupling expected;
comparator 91% yield (4-MeO-PhMgBr)
May simplify purification by minimizing homocoupling
Alkyl substituent lacks electronic activation for self-reaction
Grignard Chemistry Heterocoupling Biaryl Synthesis

Recommended Applications for 4-N-Pentylphenylmagnesium Bromide Based on Evidence


Synthesis of Advanced Liquid Crystalline Materials

This is the primary and most evidence-backed application. The compound is an ideal building block for creating liquid crystal (LC) molecules, particularly those with a 4-pentylphenyl terminal group. The evidence from Section 3 demonstrates that the pentyl chain is critical for achieving specific LC phase behavior, solubility, and miscibility in complex formulations [1]. Use this reagent to synthesize 4-pentylphenyl-substituted pyridines, thiobenzoates, or esters for electro-optical devices where precise control of mesomorphic properties is required [2], [3].

Development of Organic Semiconductors and Electronic Materials

This compound is a key precursor for creating soluble organic semiconductors. As demonstrated by the performance of (4-pentylphenyl)ethynyl-substituted phthalocyanines in FETs, the pentyl chain provides the necessary solubility and film-forming properties essential for device fabrication [4]. Use this Grignard reagent to install the 4-pentylphenyl moiety onto conjugated cores like phthalocyanines, perylene diimides, or polythiophenes for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

High-Purity Biaryl and Cross-Coupling Synthesis

When the synthetic goal requires a specific biaryl or cross-coupled product featuring a 4-pentylphenyl group, this reagent is the direct route. Based on class-level inference regarding its low homocoupling tendency, it is a strategic choice for cross-coupling reactions (e.g., Kumada or Suzuki-type couplings after transmetalation) where minimizing side-product formation is critical for high yield and simplified purification . This is particularly valuable in early-stage medicinal chemistry or materials science where obtaining a pure sample for screening is essential.

Application
Selection Property
Validation Focus
Liquid crystal materials synthesis
Mesomorphic phase control
Phase transition temperatures and solubility
Organic semiconductors and electronics
Solubility and film formation
Charge carrier mobility and film morphology
High-purity biaryl/cross-coupling
Low homocoupling side reactions
Cross-coupled product purity and yield

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